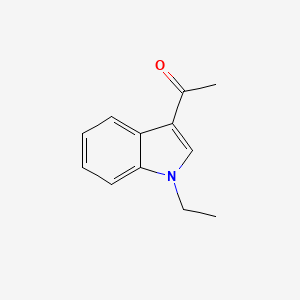

1-(1-Ethyl-1H-indol-3-yl)ethanone

Vue d'ensemble

Description

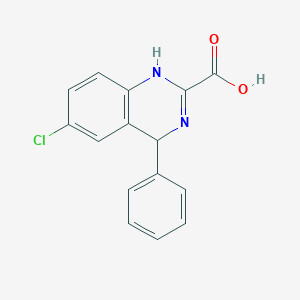

“1-(1-Ethyl-1H-indol-3-yl)ethanone” is a chemical compound with the empirical formula C12H13NO . It has a molecular weight of 187.24 and its structure includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

The synthesis of “this compound” can be achieved through various methods. One such method involves the reaction of bromoethane with 3-acetylindole . Other methods involve the use of diethyl sulfate , indole , or 3-acetylindole with ethyl iodide . The exact method chosen can depend on the specific requirements of the synthesis, such as the desired yield or the available starting materials .Molecular Structure Analysis

The molecular structure of “this compound” consists of a central indole ring, with an ethyl group attached to one nitrogen atom and a carbonyl group (C=O) attached to the adjacent carbon atom . The exact 3D conformation of the molecule can vary depending on the specific environmental conditions and the presence of other molecules .Physical And Chemical Properties Analysis

“this compound” is a solid compound with a density of 1.06 g/cm3 . It has a boiling point of 331.1°C at 760 mmHg . The compound’s molecular formula is C12H13NO .Applications De Recherche Scientifique

Antimicrobial Activity

Synthesized derivatives of 1-(1-Ethyl-1H-indol-3-yl)ethanone have demonstrated significant potential in antimicrobial activities. Research shows that these compounds are effective against various bacterial and fungal species, indicating their potential use in treating infections (Nagarapu & Pingili, 2014).

The synthesis of novel 1H-indole derivatives, including this compound, has shown notable antibacterial and antifungal activities. This suggests a promising avenue for the development of new antimicrobial agents (Letters in Applied NanoBioScience, 2020).

Anti-inflammatory Applications

- Some derivatives of this compound have been evaluated for their anti-inflammatory properties. These compounds have shown effectiveness in reducing inflammation in animal models, presenting a potential for therapeutic applications in inflammation-related conditions (Rehman, Saini, & Kumar, 2022).

Synthesis Efficiency

- Efficient synthesis methods for bis(1H-indol-3-yl)ethanones, involving derivatives of this compound, have been developed. These methods offer advantages in terms of reaction time, simplicity, and yield, which are crucial for large-scale production (Mosslemin & Movahhed, 2012).

Pharmaceutical Intermediates

- This compound and its derivatives play a significant role as intermediates in the synthesis of a variety of bioactive molecules. This includes their use indeveloping nonsteroidal anti-inflammatory drugs and conducting computational studies on their effects on enzymes like COX-2, indicating their importance in pharmaceutical research (Kumar et al., 2022).

Antioxidant and Antimicrobial Agents

- Synthesized derivatives of this compound have shown considerable antioxidant and antimicrobial activities, suggesting their potential use as therapeutic agents in combating oxidative stress and microbial infections (Gopi, Sastry, & Dhanaraju, 2016).

Novel Drug Development

- Research on this compound derivatives has led to the discovery of compounds with significant binding affinity at nanomolar concentrations to NMDA receptors, suggesting their potential as neuroprotective agents. This highlights the compound's role in the development of novel drugs targeting neurological disorders (Gitto et al., 2014).

Safety and Hazards

Orientations Futures

The future directions for research on “1-(1-Ethyl-1H-indol-3-yl)ethanone” could include further exploration of its potential biological activities, given the interest in indole derivatives in medicinal chemistry . Additionally, the development of more efficient synthesis methods could also be a valuable area of research .

Mécanisme D'action

Target of Action

Similar compounds have shown activity against various bacterial strains , suggesting potential antimicrobial properties

Mode of Action

These interactions can lead to changes in the target’s conformation or function, thereby exerting the compound’s biological effects .

Biochemical Pathways

Similar indole derivatives have been shown to interfere with bacterial cell wall synthesis and protein production , suggesting that this compound may have similar effects.

Result of Action

Similar compounds have shown antimicrobial activity, suggesting that this compound may also exhibit such effects .

Action Environment

Environmental factors such as pH, temperature, and presence of other molecules can influence the action, efficacy, and stability of 1-(1-Ethyl-1H-indol-3-yl)ethanone .

Propriétés

IUPAC Name |

1-(1-ethylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-13-8-11(9(2)14)10-6-4-5-7-12(10)13/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPARJNLWJDXMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90549857 | |

| Record name | 1-(1-Ethyl-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88636-52-6 | |

| Record name | 1-(1-Ethyl-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

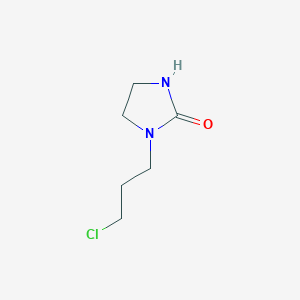

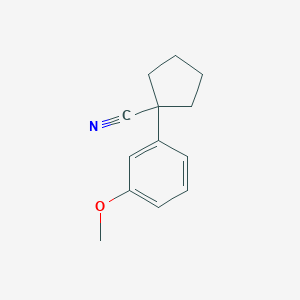

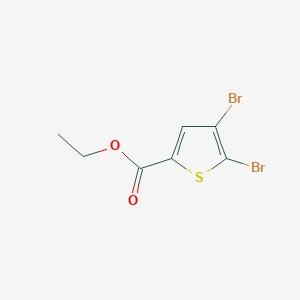

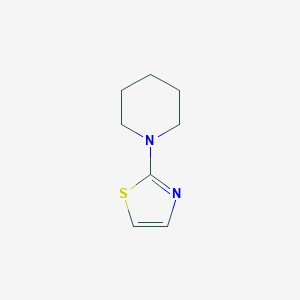

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(trifluoroethenyl)oxy]hexanenitrile](/img/structure/B1611003.png)

![[5-(6-Aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B1611004.png)

![6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B1611007.png)

![Hexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B1611011.png)